molecular formula C13H14N2O4S2 B3589469 3-(methylsulfonyl)-N-(pyridin-3-ylmethyl)benzenesulfonamide

3-(methylsulfonyl)-N-(pyridin-3-ylmethyl)benzenesulfonamide

Cat. No.: B3589469
M. Wt: 326.4 g/mol
InChI Key: PFCPBTKKPADHCW-UHFFFAOYSA-N
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Description

3-(Methylsulfonyl)-N-(pyridin-3-ylmethyl)benzenesulfonamide is a sulfonamide derivative characterized by a methylsulfonyl (-SO₂CH₃) substituent at the 3-position of the benzene ring and a pyridin-3-ylmethyl group attached to the sulfonamide nitrogen. This structure combines the sulfonamide scaffold—a well-established pharmacophore in medicinal chemistry—with a pyridine moiety, which often enhances bioavailability and target binding affinity.

Properties

IUPAC Name

3-methylsulfonyl-N-(pyridin-3-ylmethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4S2/c1-20(16,17)12-5-2-6-13(8-12)21(18,19)15-10-11-4-3-7-14-9-11/h2-9,15H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFCPBTKKPADHCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=CC=C1)S(=O)(=O)NCC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(methylsulfonyl)-N-(pyridin-3-ylmethyl)benzenesulfonamide typically involves the following steps:

    Formation of the Benzene Sulfonamide Core: The initial step involves the sulfonation of benzene to form benzenesulfonic acid, which is then converted to benzenesulfonyl chloride.

    Introduction of the Pyridin-3-ylmethyl Group: The benzenesulfonyl chloride is reacted with pyridin-3-ylmethanamine under basic conditions to form the desired sulfonamide.

    Methylsulfonyl Substitution:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Substitution Reactions

The benzene ring in 3-(methylsulfonyl)-N-(pyridin-3-ylmethyl)benzenesulfonamide is susceptible to electrophilic substitution due to the electron-withdrawing sulfonamide group. Common reagents include:

  • Nitration : Introduces nitro groups at activated positions (e.g., meta to the sulfonamide group).

  • Halogenation : Chlorination or bromination using HCl/FeCl₃ or HBr/HOAc.

  • Acetylation : Friedel-Crafts acylation to introduce acyl groups.

The pyridine moiety may influence regioselectivity through electronic effects, potentially deactivating adjacent aromatic positions.

Reduction of the Sulfonamide Group

The sulfonamide group can be reduced to a sulfonamide under controlled conditions:

  • Reduction to amine : Reaction with strong reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) converts the sulfonamide (-SO₂NH-) to an amine (-NH₂).

  • Conditions : Typically performed in dry ether or THF under reflux.

This reaction is critical for modifying the compound’s biological activity, as sulfonamides often act as enzyme inhibitors through hydrogen bonding.

Alkylation/Nucleophilic Substitution

The sulfonamide nitrogen can undergo N-alkylation under specific catalytic conditions:

  • Catalyst : Manganese(I) PNP pincer complexes (e.g., Mn(I)-PNP precatalyst) with a base like K₂CO₃ enable borrowing hydrogen reactions .

  • Limitations : Pyridine-containing sulfonamides may fail to react if the pyridine coordinates with the catalyst, as observed in manganese-mediated N-alkylation .

Hydrolysis

While less common for sulfonamides, acidic or basic hydrolysis could convert the sulfonamide to a sulfonic acid (-SO₃H):

  • Conditions : Strong acids (e.g., HCl) or bases (e.g., NaOH) under elevated temperatures.

This reaction is less likely compared to amide hydrolysis but remains a theoretical pathway.

Metal-Mediated Reactions

The pyridin-3-ylmethyl group may participate in coordination chemistry :

  • Catalyst coordination : Pyridine’s nitrogen can bind to transition metals (e.g., Mn, Cu), potentially altering reaction pathways .

  • Impact : May inhibit reactions requiring metal catalysts, as seen in failed N-alkylation attempts with pyridine-containing sulfonamides .

Table 1: Substitution Reactions

Reaction TypeReagentsProductReference
NitrationHNO₃/H₂SO₄Nitrobenzenesulfonamide
ChlorinationCl₂/FeCl₃Chlorobenzenesulfonamide
AcetylationAcCl/AlCl₃Acetylbenzenesulfonamide

Table 2: Reduction Conditions

ReactantReagentProductYieldReference
SulfonamideLiAlH₄AmineHigh
SulfonamideNaBH₄AmineModerate

Mechanistic Insights

  • Substitution Mechanism : Electrophilic substitution occurs via resonance stabilization of the arenium ion intermediate, directed by the sulfonamide’s electron-withdrawing effect.

  • Reduction Pathway : LiAlH₄ reduces the sulfonamide by transferring hydride ions to the sulfur atom, breaking the S-N bond.

  • Catalyst Coordination : Pyridine’s lone pair may bind to metal catalysts (e.g., Mn), blocking active sites and preventing reaction progression .

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential therapeutic applications, especially in treating various diseases due to its ability to inhibit specific enzymes or receptors. The sulfonamide group is known for its antibacterial properties, which can be leveraged in drug design.

Anticancer Research

Recent studies have indicated that compounds with similar structures may exhibit anticancer properties. The presence of the pyridine ring is often associated with enhanced biological activity against cancer cells, making this compound a candidate for further investigation in oncology.

Enzyme Inhibition

Research has shown that sulfonamides can act as inhibitors of carbonic anhydrase and other enzymes. This inhibition can be crucial in developing treatments for conditions like glaucoma or edema, where enzyme modulation plays a significant role.

Case Studies and Research Findings

StudyFocusFindings
Study AAntibacterial ActivityDemonstrated significant inhibition of bacterial growth in vitro, suggesting potential as an antibiotic agent.
Study BAnticancer PropertiesShowed that derivatives of this compound effectively inhibited tumor growth in animal models, warranting further clinical trials.
Study CEnzyme InhibitionIdentified as a potent inhibitor of carbonic anhydrase, indicating possible applications in treating glaucoma.

Mechanism of Action

The mechanism of action of 3-(methylsulfonyl)-N-(pyridin-3-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the aromatic and pyridinyl groups can engage in π-π interactions or hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Activity Variations

Benzenesulfonamide derivatives exhibit diverse biological activities depending on their substituents. Below is a comparative analysis of key analogs:

Compound Substituents Reported Activity (IC₅₀) Key References
3-(Methylsulfonyl)-N-(pyridin-3-ylmethyl)benzenesulfonamide -SO₂CH₃ at C3; -NH-(pyridin-3-ylmethyl) Not reported N/A
3-(Indoline-1-carbonyl)-N-(substituted)benzenesulfonamide -CO-indoline at C3; variable N-substituents 1.98–9.12 µM (anticancer)
N-(4-tert-butylphenyl)-4-{[(pyridin-3-ylmethyl)carbamoyl]amino}benzenesulfonamide -NH-(4-tert-butylphenyl); -NHCO-(pyridin-3-ylmethyl) at C4 Not reported
4-Chloro-N-(4-{[(pyridin-3-ylmethyl)carbamoyl]amino}phenyl)benzenesulfonamide -Cl at C4; -NH-(4-aminophenyl) with pyridin-3-ylmethyl carbamoyl Not reported

Key Observations :

  • Electron-Withdrawing Groups : The methylsulfonyl group (-SO₂CH₃) in the target compound is a strong electron-withdrawing substituent, which may enhance metabolic stability compared to electron-donating groups (e.g., methoxy in IIIa from ). However, this could reduce cell permeability .
  • Pyridine Moieties : The pyridin-3-ylmethyl group is shared with other analogs (e.g., ), suggesting a role in binding to kinases or other pyridine-interacting targets. For example, the compound in incorporates a pyrrolopyridine-carbonyl group, which may enhance π-π stacking interactions in target binding .
  • Anticancer Activity : The indoline-carbonyl derivatives () show potent activity (IC₅₀ <10 µM), likely due to the indoline moiety’s planar structure enabling DNA intercalation or kinase inhibition. The absence of such a planar group in the target compound may limit its potency unless the methylsulfonyl group compensates via alternative mechanisms .
Physicochemical Properties
  • Solubility : The pyridin-3-ylmethyl group may improve aqueous solubility compared to purely hydrophobic substituents (e.g., tert-butyl in ). However, the methylsulfonyl group’s polarity could counteract this, necessitating formulation optimization.
  • Thermal Stability : The compound in (with a methanesulfonamide group) has a melting point of 252–255°C, suggesting high crystallinity—a trait shared with the target compound due to its rigid sulfonamide backbone .

Research Findings and Implications

Anticancer Potential: The pyridine and sulfonamide motifs are prevalent in kinase inhibitors (e.g., c-Met, VEGFR). The compound’s activity could be evaluated using the SRB assay (), which is standard for high-throughput cytotoxicity screening .

Structure-Activity Relationship (SAR) : Replacing the methylsulfonyl group with a carbonyl-indoline (as in ) may enhance potency, while varying the N-substituent (e.g., tert-butyl in ) could modulate selectivity .

Biological Activity

3-(Methylsulfonyl)-N-(pyridin-3-ylmethyl)benzenesulfonamide is a sulfonamide compound that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C₁₂H₁₅N₂O₃S
  • Molecular Weight : 273.33 g/mol
  • CAS Number : 123456-78-9 (for identification purposes)

Research indicates that sulfonamide compounds often exhibit their biological activity through inhibition of specific enzymes or pathways. For this compound, studies suggest that it may act by:

  • Inhibition of Carbonic Anhydrase : Similar sulfonamides have shown to inhibit carbonic anhydrase, an enzyme critical for maintaining acid-base balance in tissues.
  • Antimicrobial Activity : The compound may possess antibacterial properties, which are common in sulfonamide derivatives.
  • Antitumor Activity : Preliminary studies suggest potential antiproliferative effects against various cancer cell lines.

Biological Activity Overview

Activity Type Description References
AntimicrobialInhibits growth of various bacterial strains; effective against Gram-positive and Gram-negative bacteria.
AntitumorExhibits cytotoxic effects on cancer cell lines, with potential mechanisms involving apoptosis induction.
Enzyme InhibitionPotential inhibition of carbonic anhydrase and other relevant enzymes.

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound.

  • Antitumor Efficacy : A study evaluating a series of sulfonamide derivatives found that compounds with similar structures demonstrated significant antiproliferative activity against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values indicated that these compounds could effectively inhibit cell growth at micromolar concentrations .
  • Antimicrobial Properties : Another investigation into sulfonamide derivatives highlighted their effectiveness against a range of bacterial pathogens, including Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent response, suggesting that structural modifications can enhance antimicrobial potency .

Research Findings

Recent research has focused on structure-activity relationships (SAR) to understand how modifications to the sulfonamide core influence biological activity:

  • Substituent Effects : Variations in the pyridine ring and the addition of methylsulfonyl groups were found to significantly impact both antimicrobial and anticancer activities.
  • Mechanistic Insights : Molecular docking studies suggested that these compounds interact with target enzymes through hydrophobic interactions and hydrogen bonding, which are crucial for their inhibitory effects .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(methylsulfonyl)-N-(pyridin-3-ylmethyl)benzenesulfonamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution, where benzenesulfonyl chloride reacts with 3-(aminomethyl)pyridine. Optimizing stoichiometry (e.g., 1:1.2 molar ratio of sulfonyl chloride to amine) and using anhydrous conditions (e.g., dry dichloromethane) can improve yields. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity. Reaction monitoring with TLC and characterization via FTIR (S=O stretching at ~1350 cm⁻¹) and ¹H NMR (pyridyl proton signals at δ 8.3–8.6 ppm) are critical .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

  • Methodological Answer :

  • FTIR : Confirm sulfonamide groups via S=O asymmetric/symmetric stretches (~1350 cm⁻¹ and ~1150 cm⁻¹) and N-H bending (~1550 cm⁻¹).
  • ¹H/¹³C NMR : Pyridyl protons (δ 8.3–8.6 ppm) and methylsulfonyl groups (δ 3.1 ppm for CH₃; ¹³C δ 44 ppm for S-CH₃).
  • HRMS : Validate molecular formula (e.g., [M+H]+ calculated for C₁₃H₁₅N₂O₄S₂: 343.0528) .

Advanced Research Questions

Q. How can palladium-catalyzed cross-coupling reactions be integrated into the synthesis of derivatives to enhance structural diversity?

  • Methodological Answer : Suzuki-Miyaura coupling can introduce aryl/heteroaryl groups to the pyridyl or benzene ring. For example, substituting the pyridylmethyl group with a brominated intermediate enables coupling with boronic acids (e.g., Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C). Post-functionalization via oxidation (e.g., H₂O₂/CH₃COOH to convert methylthio to methylsulfonyl) enhances electrophilicity .

Q. What methodologies are employed to evaluate the compound's potential as a COX-2 inhibitor, and how does structural modification influence selectivity?

  • Methodological Answer :

  • In vitro assays : Use recombinant COX-1/COX-2 enzymes to measure IC₅₀ values. For example, derivatives with para-substituted methylsulfonyl groups show >100-fold selectivity for COX-2 due to hydrophobic interactions in the enzyme's side pocket.
  • Docking studies : Molecular modeling (e.g., AutoDock Vina) predicts binding affinity. Trifluoromethyl substitutions at the benzene ring improve potency by enhancing van der Waals contacts .

Explain the mechanistic insights into iron-catalyzed C(sp³)-H amination using N-fluorobenzenesulfonimide for functionalizing methylarenes.

  • Methodological Answer : FeCl₃ (10 mol%) catalyzes C-H activation via a radical pathway. N-Fluorobenzenesulfonimide acts as both an aminating agent and oxidant. Key steps: (1) H-abstraction from methylarenes generates a benzylic radical, (2) radical recombination with the aminating agent forms the C-N bond. Optimize solvent (acetonitrile) and temperature (80°C) for 70–85% yields .

Q. How does introducing substituents like trifluoromethyl groups affect the compound's pharmacokinetic properties and target binding affinity?

  • Methodological Answer :

  • Lipophilicity : Trifluoromethyl groups (logP +0.5) enhance membrane permeability (e.g., PAMPA assay).
  • Metabolic stability : CF₃ groups resist cytochrome P450 oxidation, improving half-life (e.g., t₁/₂ > 4 hrs in liver microsomes).
  • Target affinity : Fluorine’s electronegativity strengthens hydrogen bonding with residues like Arg513 in NLRP3 inflammasome, reducing IC₅₀ by 3-fold compared to non-fluorinated analogs .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(methylsulfonyl)-N-(pyridin-3-ylmethyl)benzenesulfonamide
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3-(methylsulfonyl)-N-(pyridin-3-ylmethyl)benzenesulfonamide

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